molecular formula C10H2CuF12O4 B084446 Copper(II) hexafluoroacetylacetonate CAS No. 14781-45-4

Copper(II) hexafluoroacetylacetonate

Cat. No. B084446
CAS RN: 14781-45-4
M. Wt: 479.66 g/mol
InChI Key: HFCSRRSYLKFYFX-BUOKYLHBSA-N
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Description

Synthesis Analysis

The synthesis of Copper(II) hexafluoroacetylacetonate involves the reaction of copper(II) sources with hexafluoroacetylacetone under controlled conditions. Notably, the dihydrate form can be prepared from Copper(II) Acetate and hexafluoroacetylacetone in aqueous NaOH, or by directly heating Cu(OAc)2·H2O and anhydrous hexafluoroacetylacetone. This compound is known to catalyze diazo compound decomposition and ylide formation, showcasing its reactivity and utility in organic synthesis (Parish et al., 2007).

Molecular Structure Analysis

This compound exhibits a variety of coordination geometries due to its ability to interact with different ligands. Its structure has been determined through X-ray crystallography, revealing square-planar, square-pyramidal, and octahedral coordination polyhedra. The compound also demonstrates different coordination modes when interacting with ligands such as 1,2,4-triazine, highlighting the flexibility and complexity of its molecular structure (Li et al., 2009).

Chemical Reactions and Properties

This compound is involved in a wide range of chemical reactions, including the formation of coordination polymers and its use in chemical vapor deposition processes. It reacts with pyridine-containing building blocks to form coordination polymers with different dimensionalities, indicating its potential in creating materials with novel properties (Winter et al., 2006). Additionally, its reaction with diazodi-4-pyridylmethane under photolysis conditions leads to the formation of ferromagnetic chains, demonstrating its application in magnetic materials science (Sano et al., 1997).

Physical Properties Analysis

The physical properties of this compound, such as its melting point and solubility, have been thoroughly investigated. It exists as a green solid, with a melting point range depending on its hydration state. Its solubility in various organic solvents versus water highlights its utility in organic synthesis and material processing applications. The compound is commercially available, often in a hydrated solid form, which can be purified through recrystallization from ethanol or carbon tetrachloride (Parish et al., 2007).

Scientific Research Applications

  • Thin Film Preparation : Copper(II) hexafluoroacetylacetonate is used in the preparation of thin films of copper(II) oxide via low temperature normal pressure metalorganic chemical vapor deposition. These films are characterized by methods like X-ray powder diffraction and scanning electron microscopy (Laurie & Norton, 1989).

  • Nanotechnology : It is used as a precursor for the chemical vapor deposition (CVD) of copper oxide nanosystems, influencing their nanostructure and morphology. This is important for applications in nanotechnology (Barreca et al., 2009).

  • Advanced Device Metallization : Copper films prepared by chemical vapor deposition from this compound are used in advanced device metallization. These films exhibit desirable properties like low resistivity (Kim, Wentorf, & Gill, 1993).

  • Coordination Polymer Networks : This compound interacts with pyridine-containing building blocks to form various coordination polymers, which are studied for their potential in sensing reactions for the analysis of volatile compounds (Winter et al., 2006).

  • CVD Copper Deposition : It plays a role in improving the deposition selectivity on substrate surfaces, essential for precise material deposition in manufacturing (Awaya, Ohno, & Arita, 1995).

  • Spin Transition Study : Used in the study of spin transitions in copper(II)–nitroxide clusters, providing insights into electron paramagnetic resonance (EPR) spectroscopy and intercluster exchange in crystals (Veber et al., 2008).

  • Copper Chemical Vapor Deposition : It's involved in the chemical vapor deposition of copper, showcasing its versatility in different copper film production techniques (Reynolds et al., 1991).

  • Kinetic Study in Supercritical Media : The thermal decomposition of bis(hexafluoroacetylacetonate)copper (II) hydrate in supercritical mixtures is studied, which is a new route for obtaining submicronic copper particles (Garriga et al., 2001).

Mechanism of Action

Copper(II) hexafluoroacetylacetonate catalyzes diazo compound decomposition and ylide formation . Exposure of the surface oxidized in this way to 7 mTorr of Hhfac for 3 min at 275°C gives a surface that consists exclusively of copper in the metallic state .

Safety and Hazards

Copper(II) hexafluoroacetylacetonate may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Future Directions

Copper(II) hexafluoroacetylacetonate has been used in the synthesis of substances and as a laboratory chemical . Its potential applications and future directions could be explored further in the field of chemistry and pharmaceuticals.

properties

IUPAC Name

copper;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H2F6O2.Cu/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1,12H;/b2*2-1-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFCSRRSYLKFYFX-PAMPIZDHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Cu]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.[Cu]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4CuF12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14781-45-4, 155640-85-0
Record name Bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato-O,O')copper
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.303
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Copper(II) hexafluoroacetylacetonate hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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